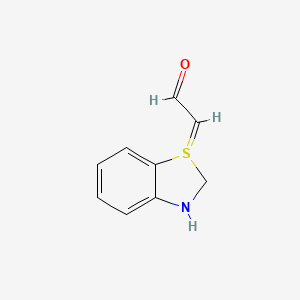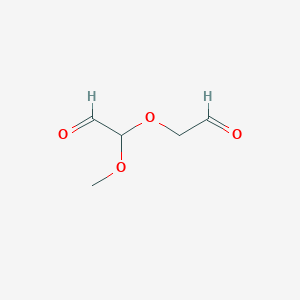
2H-1,3-Diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Diazepine is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is part of the diazepine family, which is known for its diverse pharmacological properties. Diazepines have been extensively studied due to their potential therapeutic applications, including anxiolytic, sedative, and anticonvulsant activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Diazepine can be achieved through various methods. One common approach involves the photolysis of 3-azidopyridines in the presence of sodium methoxide, resulting in ring expansion to form this compound . Another method includes the use of heterocyclic ketene aminals (HKAs) in a one-pot three-component reaction with arylglyoxal monohydrates or salicylaldehyde under catalyst-free conditions in ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2H-1,3-Diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted diazepines, dihydro derivatives, and various functionalized diazepine compounds.
科学的研究の応用
2H-1,3-Diazepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 2H-1,3-Diazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the activity of GABA, the compound exerts its anxiolytic and sedative effects . The modulation of GABA receptors leads to increased inhibitory neurotransmission, resulting in a calming effect on the nervous system.
類似化合物との比較
Similar Compounds
1,4-Benzodiazepine: Known for its anxiolytic and sedative properties, commonly used in medications like diazepam.
Oxazepine: Contains an oxygen atom in the ring, exhibiting different pharmacological activities.
Thiazepine: Contains a sulfur atom, used in various therapeutic applications.
Uniqueness of 2H-1,3-Diazepine
This compound is unique due to its specific ring structure and the presence of two nitrogen atoms, which contribute to its distinct chemical reactivity and pharmacological profile. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
291-88-3 |
|---|---|
分子式 |
C5H6N2 |
分子量 |
94.11 g/mol |
IUPAC名 |
2H-1,3-diazepine |
InChI |
InChI=1S/C5H6N2/c1-2-4-7-5-6-3-1/h1-4H,5H2 |
InChIキー |
MSRJJSCOWHWGGX-UHFFFAOYSA-N |
正規SMILES |
C1N=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


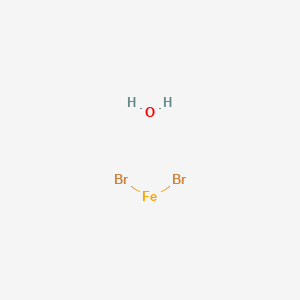
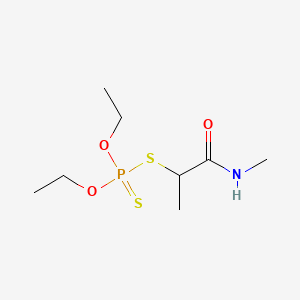
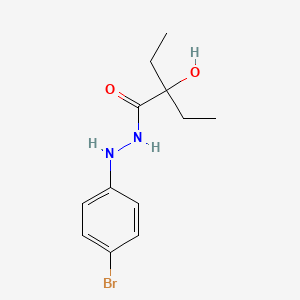
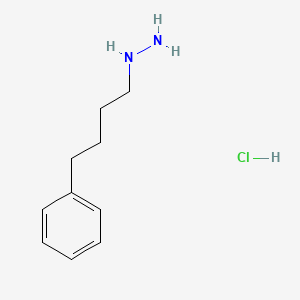


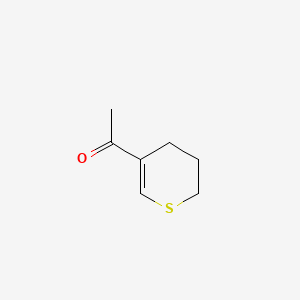


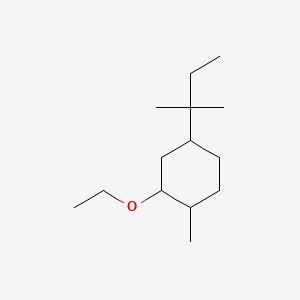
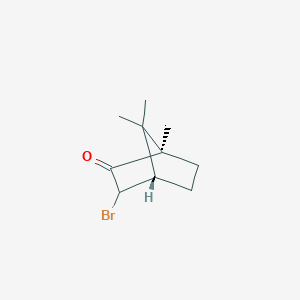
![2-[(Oxan-2-yl)oxy]ethyl thiocyanate](/img/structure/B13830530.png)
